molecular formula C19H16N2O5 B3014138 N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 953252-82-9

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B3014138
CAS No.: 953252-82-9
M. Wt: 352.346
InChI Key: AICTWRDGYGZEDU-UHFFFAOYSA-N
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Description

“N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that has been studied for its potential pharmacological properties . It is part of a broader class of compounds known as isoxazole derivatives, which have been found to exhibit a range of immunoregulatory properties .


Synthesis Analysis

The synthesis of isoxazole derivatives, including the compound , often involves modifying the core structure with various functional groups . In one study, 26 new compounds were designed by modifying the 3-ethyl-benzo[d]isoxazole core with sulfonamides . The resulting compounds exhibited potent binding activities .


Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques. For example, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

Isoxazole derivatives can undergo a variety of chemical reactions. For instance, activated nitro compounds can condense with alkenes to give isoxazolines and with alkynes to give isoxazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be determined using various analytical techniques. For instance, 1H NMR can provide information about the hydrogen environments in the molecule, while MS (ESI) can provide information about the mass-to-charge ratio of the ions in the sample .

Scientific Research Applications

Chemical Synthesis and Modification

Researchers have developed novel chemical compounds through synthesis techniques to explore their therapeutic potential. For instance, the synthesis of novel heterocyclic compounds derived from benzodioxole structures demonstrates the versatility of these frameworks in medicinal chemistry. Such compounds have been shown to exhibit significant analgesic and anti-inflammatory activities, highlighting their potential for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Biological Activities

Several studies have focused on the biological activities of compounds structurally related to N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide. For instance, isoxazole-containing sulfonamides have shown potent inhibition against carbonic anhydrase II and VII, enzymes involved in various physiological processes, including fluid secretion and neurotransmission (Altuğ et al., 2017). This demonstrates the compound's potential utility in treating diseases like glaucoma and neuropathic pain.

Antimicrobial and Antiviral Activities

Compounds with benzodioxole moieties have been explored for their antimicrobial and antiviral properties. Novel benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable antiavian influenza virus activity, indicating their potential as antiviral agents (Hebishy et al., 2020).

Safety and Hazards

The safety and hazards associated with isoxazole derivatives depend on their specific structures and properties. In general, these compounds have been found to exhibit low toxicity and good bioactivity at low doses .

Future Directions

Isoxazole derivatives, including “N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide”, continue to be an active area of research due to their potential therapeutic applications. Future research may focus on further optimizing the structures of these compounds to enhance their pharmacological properties .

Properties

IUPAC Name

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-23-15-4-2-3-12(7-15)17-9-14(21-26-17)10-20-19(22)13-5-6-16-18(8-13)25-11-24-16/h2-9H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICTWRDGYGZEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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